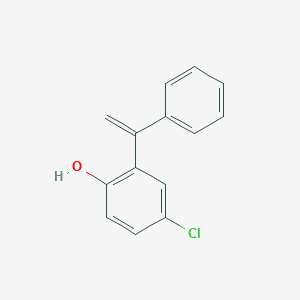

4-Chloro-2-(1-phenylethenyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

62594-97-2 |

|---|---|

Molecular Formula |

C14H11ClO |

Molecular Weight |

230.69 g/mol |

IUPAC Name |

4-chloro-2-(1-phenylethenyl)phenol |

InChI |

InChI=1S/C14H11ClO/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9,16H,1H2 |

InChI Key |

CFDXUVPBCSSQDT-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies and Complex Reaction Pathways for 4 Chloro 2 1 Phenylethenyl Phenol and Its Chemical Analogs

Advanced Synthetic Strategies Towards 4-Chloro-2-(1-phenylethenyl)phenol

The construction of the this compound scaffold necessitates precise control over the introduction of three key functionalities: the chloro substituent, the phenolic hydroxyl group, and the 1-phenylethenyl moiety onto an aromatic ring. Advanced synthetic strategies are employed to achieve this with high efficiency and selectivity.

Transition Metal-Catalyzed Cross-Coupling Approaches for the 1-Phenylethenyl Moiety

Transition metal catalysis, particularly with palladium, is a cornerstone for the formation of carbon-carbon bonds, including the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a prominent method for introducing the 1-phenylethenyl group. wikipedia.orguwindsor.ca In a potential synthesis of this compound, a suitably substituted chlorophenol derivative could be coupled with styrene (B11656).

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the vinylated product and regenerate the Pd(0) catalyst. wikipedia.org The regioselectivity of the alkene insertion is a critical aspect, with substitution typically occurring at the less substituted carbon of the double bond. uwindsor.ca

Another powerful cross-coupling strategy is the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide. rsc.orgmdpi.comnih.gov This method offers mild reaction conditions and high functional group tolerance. rsc.org For the synthesis of the target molecule, this could involve the reaction of a boronic acid derivative of styrene with a dihalo-phenol precursor. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. mdpi.com For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of palladium-catalyzed cross-coupling reactions. youtube.com

Table 1: Comparison of Heck and Suzuki-Miyaura Reactions for C-C Bond Formation

| Feature | Heck Reaction | Suzuki-Miyaura Reaction |

| Coupling Partners | Unsaturated halide and alkene | Organoboron compound and organohalide |

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, PdCl₂) wikipedia.org | Palladium complexes (e.g., Pd(PPh₃)₄) wikipedia.org |

| Base | Triethylamine, Potassium carbonate wikipedia.org | Carbonates, Phosphates, Hydroxides |

| Key Advantage | Atom economy (no pre-functionalization of alkene) | High functional group tolerance, mild conditions |

Regioselective Halogenation and Phenolic Hydroxylation Techniques

The precise placement of the chloro and hydroxyl groups on the phenyl ring is paramount. Regioselective chlorination of phenols can be challenging due to the activating nature of the hydroxyl group, which directs electrophilic substitution to both ortho and para positions. scientificupdate.com However, specific reagents and catalysts can steer the reaction towards the desired isomer. For example, N-chlorosuccinimide (NCS) in the presence of certain thiourea (B124793) catalysts can provide high regioselectivity for either ortho or para chlorination of phenols. scientificupdate.com

The introduction of the phenolic hydroxyl group can be achieved through several methods. One common approach is the hydroxylation of an aryl halide or an aryl boronic acid. nih.govbeilstein-journals.orgthieme-connect.de Transition-metal-catalyzed hydroxylation of aryl halides using a hydroxide (B78521) source is a well-established method. thieme-connect.de Copper and palladium catalysts are frequently employed for this transformation. youtube.combeilstein-journals.org Alternatively, the hydroxylation of arylboronic acids offers a metal-free option under specific conditions, utilizing reagents like diacetoxyiodobenzene. nih.gov The direct hydroxylation of phenols is also a viable route, often employing hydrogen peroxide as the oxidant in the presence of a suitable catalyst, such as iron-based metal-organic frameworks (MOFs). scirp.orgmdpi.com

Multicomponent Reactions and Cascade Processes in the Synthesis of this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. nih.govnih.gov While a direct MCR for this compound is not prominently described, the principles of MCRs could be applied to construct key intermediates. For example, a reaction involving a phenol (B47542), an aldehyde, and another component could potentially assemble a complex phenolic structure in a single step.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the product of one reaction becomes the substrate for the next. 20.210.105nih.gov These processes are highly atom- and step-economical. A hypothetical cascade approach to the target molecule could involve an initial coupling reaction to form a precursor that then undergoes a spontaneous or catalyzed cyclization or rearrangement to generate the final styrylphenol structure. For instance, the intramolecular Mizoroki-Heck reaction is a powerful tool for synthesizing heterocyclic and carbocyclic systems and could be adapted for such a purpose. chim.it

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes.

Elucidation of Reaction Kinetics and Rate-Determining Steps

For transition metal-catalyzed reactions like the Heck reaction, kinetic studies can reveal the rate-determining step. epa.gov In many cases, the oxidative addition of the aryl halide to the palladium catalyst is the slowest step, particularly for less reactive aryl chlorides. uwindsor.ca However, in some instances, the alkene insertion or the subsequent β-hydride elimination can be rate-limiting. epa.gov The specific reaction conditions, including the nature of the substrate, catalyst, ligand, and solvent, all influence the reaction kinetics.

Role of Catalysts and Ligand Effects in Stereochemical Control

The catalyst and its associated ligands play a pivotal role in determining the efficiency and selectivity of the reaction. In palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand can significantly impact the rate of oxidative addition and reductive elimination. uwindsor.ca The steric and electronic properties of the ligand can also influence the regioselectivity of the reaction.

In the context of synthesizing chiral analogs of this compound, stereochemical control is of utmost importance. Chiral ligands can be employed to induce enantioselectivity in catalytic reactions. rsc.orgresearchgate.net For instance, in a Heck-type reaction, a chiral phosphine ligand can create a chiral environment around the palladium center, leading to the preferential formation of one enantiomer of the product. The design of the ligand is critical, as its three-dimensional structure directly influences the stereochemical outcome of the carbene transfer or other bond-forming steps. rsc.orgresearchgate.net

Computational Validation of Proposed Reaction Intermediates and Transition States

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the formation of this compound and its analogs. numberanalytics.comusda.govresearchgate.net Density Functional Theory (DFT) and other quantum mechanics methods are powerful tools for studying potential energy surfaces, identifying key intermediates, and characterizing transition states. numberanalytics.comnih.gov

For instance, in the synthesis of styrenic phenols via Wittig-type reactions, computational analysis can model the formation and stability of the corresponding oxaphosphetane intermediate. masterorganicchemistry.comwikipedia.org These calculations can predict the stereochemical outcome of the reaction, favoring either the Z- or E-isomer depending on the nature of the substituents and reaction conditions. wikipedia.org Similarly, for syntheses involving Grignard reagents, computational studies can elucidate the structure of the six-membered ring transition state formed during the addition to a carbonyl group. cerritos.edu

Furthermore, computational methods are employed to investigate the energetics of different reaction pathways. For example, in the reaction of formaldehyde (B43269) with phenol, theoretical calculations have been used to compare the activation barriers for ortho- versus para-substitution, predicting the faster reaction at the para-position, which aligns with experimental observations. usda.govresearchgate.net Such computational analyses are crucial for optimizing reaction conditions and predicting the regioselectivity of synthetic transformations leading to specifically substituted phenol derivatives.

The stability of proposed intermediates, such as carbocations or radical species that may form during certain synthetic steps, can also be assessed. This is particularly relevant when considering potential side reactions or rearrangements. By calculating the energies of these transient species, a more complete understanding of the reaction landscape is achieved, guiding the development of more efficient and selective synthetic protocols. youtube.com

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The systematic design and synthesis of derivatives of this compound are essential for establishing robust structure-activity relationships (SAR). nih.gov By modifying specific parts of the molecule, researchers can probe the interactions with biological targets and optimize desired activities.

Systematic Modifications of the 1-Phenylethenyl Substituent

The 1-phenylethenyl group offers multiple sites for structural modification to explore its impact on biological activity. Variations can be introduced on the phenyl ring of this substituent. For example, the introduction of electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can modulate the electronic properties of the entire molecule.

| Modification Type | Example Substituent | Potential Synthetic Approach |

| Electron-donating | Methoxy (-OCH3) | Use of a substituted acetophenone (B1666503) in a Grignard or Wittig reaction. |

| Electron-withdrawing | Nitro (-NO2) | Use of a substituted acetophenone in a Grignard or Wittig reaction. |

| Halogen | Fluoro (-F), Bromo (-Br) | Use of a halogenated acetophenone in a Grignard or Wittig reaction. |

The vinyl linker itself can also be altered. For instance, its replacement with an ethynyl (B1212043) group has been investigated as a bioisosteric replacement for halogens, potentially mimicking certain interactions. researchgate.net

Structural Diversification at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional handle for derivatization. Its acidic proton can be readily replaced by various functional groups to alter the compound's physicochemical properties, such as solubility and hydrogen bonding capacity. nih.gov

Common derivatization strategies include etherification and esterification. The synthesis of ether derivatives can be achieved by reacting the phenol with alkyl halides in the presence of a base. Ester derivatives can be prepared by reaction with acyl chlorides or carboxylic anhydrides. mdpi.com These modifications can significantly influence the molecule's interaction with biological targets.

| Derivative Type | Reagent | Reaction Condition |

| Ether | Alkyl halide (e.g., methyl iodide) | Base (e.g., K2CO3) |

| Ester | Acyl chloride (e.g., acetyl chloride) | Base (e.g., pyridine) |

| Silyl Ether | Silyl halide (e.g., TBDMSCl) | Base (e.g., imidazole) |

| Replacement | Isosteric Group | Potential Synthetic Strategy |

| Halogen Variation | -F, -Br, -I | Starting from the corresponding halogenated phenol. |

| Isosteric Replacement | -CN, -CF3 | Suzuki coupling with a boronic acid derivative or Sandmeyer reaction from an amino precursor. |

| Bioisosteric Replacement | -C≡CH | Sonogashira coupling. researchgate.net |

Advanced Spectroscopic and Spectrometric Elucidation of 4 Chloro 2 1 Phenylethenyl Phenol S Molecular Structure and Dynamics

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure, providing detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei. For 4-Chloro-2-(1-phenylethenyl)phenol, both ¹H and ¹³C NMR would be instrumental.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phenol (B47542) and phenyl rings, the vinyl proton, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons will be influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and phenylethenyl substituents. Protons on the phenol ring will likely appear as multiplets in the range of δ 6.5-7.5 ppm. The protons of the phenyl group on the ethenyl substituent would typically resonate in the region of δ 7.0-7.5 ppm. The vinyl proton, being part of a styrenyl system, would likely appear as a singlet around δ 5.0-6.0 ppm. The phenolic hydroxyl proton is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a count of the unique carbon atoms in the molecule. The carbon atoms of the aromatic rings will resonate in the typical downfield region of δ 110-160 ppm. The carbon bearing the hydroxyl group (C-1) and the carbon with the chloro substituent (C-4) will have their chemical shifts significantly affected. The quaternary carbon of the phenylethenyl group attached to the phenol ring and the other vinylic carbon will have characteristic shifts in the olefinic region (δ 100-150 ppm).

To illustrate the expected chemical shifts, data from analogous compounds are presented below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogs

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes on Prediction |

| Phenolic -OH | 4.5 - 5.5 (broad s) | - | Based on data for various substituted phenols. |

| Aromatic CH (Phenol) | 6.7 - 7.4 (m) | 115 - 135 | Inferred from data for 4-chloro-2-methylphenol (B52076) and 2-chloro-4-phenylphenol. chemicalbook.comscivisionpub.com |

| Aromatic CH (Phenyl) | 7.2 - 7.6 (m) | 125 - 130 | Based on typical values for styrenyl compounds. |

| Vinylic =CH₂ | 5.3 - 5.9 (two d) | 110 - 120 | Inferred from data for 4-vinylphenol (B1222589) and other styrenes. nih.govnist.gov |

| Quaternary C (Phenol) | - | 120 - 155 | Predicted based on substituent effects on the phenol ring. |

| Quaternary C (Phenyl) | - | 135 - 145 | Typical for substituted styrenes. |

Note: The predicted values are estimates and actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Probing Intermolecular Interactions and Functional Group Dynamics

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is invaluable for identifying functional groups and probing molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic broad absorption band for the O-H stretching vibration of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide insights into hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the vinyl group will likely be observed in the 1400-1650 cm⁻¹ region. The C-O stretching of the phenol will give a strong band around 1200-1260 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in the Raman spectrum. The C=C vinyl stretch would also be Raman active.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

| O-H Stretch | 3200 - 3600 (broad) | IR | Sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Characteristic of the phenyl and phenol rings. |

| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman | Multiple bands expected. |

| C=C Stretch (Vinyl) | 1620 - 1650 | IR, Raman | Characteristic of the ethenyl group. |

| C-O Stretch (Phenol) | 1200 - 1260 | IR | Strong intensity expected. |

| C-Cl Stretch | 600 - 800 | IR | Dependent on the overall molecular structure. |

Note: These are general ranges and the exact frequencies will be specific to the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁ClO), the expected monoisotopic mass would be approximately 230.0498 Da. HRMS would be able to confirm this with high accuracy.

The fragmentation pattern in the mass spectrum, typically obtained using techniques like electron ionization (EI), would provide valuable structural information. Key expected fragmentation pathways include:

Loss of a methyl group (-CH₃): While not directly present, rearrangement followed by loss of a methyl radical from the ethenyl group is a possibility.

Loss of a chlorine atom (-Cl): This would result in a significant peak at [M-35]⁺ or [M-37]⁺, reflecting the isotopic abundance of chlorine.

Loss of a phenyl group (-C₆H₅): Cleavage of the bond connecting the phenyl ring to the vinyl group would lead to a fragment at [M-77]⁺.

Cleavage of the C-C bond of the vinyl group: This could lead to various smaller fragments.

Analysis of these fragmentation patterns allows for the confirmation of the molecular structure.

Interactive Data Table: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | ~230.0498 | Molecular Ion |

| [M-Cl]⁺ | ~195.0575 | Loss of Chlorine |

| [M-C₆H₅]⁺ | ~153.0056 | Loss of Phenyl group |

| [C₇H₆ClO]⁺ | ~141.0113 | Fragment containing the chlorophenol moiety |

Note: m/z values are for the most abundant isotopes.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited State Properties

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet region. The presence of the extended π-conjugation system involving the phenol ring, the vinyl bridge, and the phenyl ring will likely result in absorption maxima at longer wavelengths compared to simple phenols. Typically, two main absorption bands are expected, one corresponding to the π → π* transition of the aromatic systems and another at a longer wavelength due to the extended conjugation. The absorption maxima are likely to be in the range of 250-350 nm.

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum would be red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence properties, including quantum yield and lifetime, would be sensitive to the solvent polarity and the presence of the hydroxyl group, which can participate in excited-state proton transfer. Studies on similar poly(phenylenevinylene)s have shown that the emission spectra can reveal vibrational structures at low temperatures. rsc.org

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies for Chiral this compound Analogs

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. This compound itself is achiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the ethenyl group to create a chiral carbon, the resulting analog would be optically active.

Circular Dichroism (CD): A chiral analog of this compound would exhibit a CD spectrum, which measures the differential absorption of left and right circularly polarized light. The CD spectrum would show positive and/or negative bands corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and intensity of the Cotton effects in the CD spectrum would provide information about the absolute configuration and conformation of the chiral molecule. The study of chiral polyfluorenes has demonstrated that CD spectroscopy is a powerful tool for investigating the chiral organization of molecules. nih.gov

Optical Rotatory Dispersion (ORD): ORD spectroscopy would measure the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers transforms and provides complementary information about the chirality of the molecule.

The synthesis and study of such chiral analogs would be a valuable extension to understanding the structure-property relationships in this class of compounds.

Computational Chemistry and Theoretical Modeling of 4 Chloro 2 1 Phenylethenyl Phenol

Molecular Dynamics Simulations for Conformational Landscapes, Solvation Effects, and Binding Interactions

No literature is available on the use of molecular dynamics (MD) simulations to study 4-Chloro-2-(1-phenylethenyl)phenol. MD simulations could model the compound's dynamic behavior over time, revealing its preferred three-dimensional shapes (conformational landscapes) in different environments. Furthermore, these simulations are crucial for understanding how the molecule interacts with solvents and for predicting its potential binding modes and affinities with biological targets like proteins or nucleic acids. The absence of such studies means our understanding of its dynamic and interactive properties at a molecular level is purely speculative.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Chemical Reactivity and Interactions

A search for Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models that include this compound has been unfruitful. QSAR and QSPR studies use statistical methods to correlate variations in molecular structure with changes in biological activity or chemical properties. For a compound to be included in such a model, its activity or property must have been experimentally measured and published. The lack of QSAR/QSPR data indicates that this compound has likely not been included in the training or test sets of published predictive models for toxicity, reactivity, or other endpoints.

Computational Elucidation of Reaction Mechanisms Involving this compound

There are currently no published computational studies that elucidate the reaction mechanisms involving this compound. Theoretical chemistry can be used to map the energy profiles of chemical reactions, identify transition states, and calculate activation energies, thereby providing a detailed understanding of how a compound is formed or how it transforms. Mechanistic insights for this specific molecule, whether related to its synthesis or its degradation, have not been computationally explored in the available scientific literature.

Investigation of Biological Interactions and Mechanistic Insights of 4 Chloro 2 1 Phenylethenyl Phenol at the Molecular Level

Enzyme Modulation Studies (Inhibition/Activation) and Kinetic Analysis (In Vitro)

There are no publicly available studies that have investigated the potential for 4-Chloro-2-(1-phenylethenyl)phenol to act as either an inhibitor or an activator of specific enzymes. Furthermore, no kinetic analyses have been published to characterize the nature of any such potential interactions.

Receptor Binding Profiling and Ligand-Target Interaction Characterization (In Vitro)

Scientific literature lacks any reports on the receptor binding profile of this compound. As a result, there is no characterization of its ligand-target interactions, and no data is available to be presented in a corresponding table.

Cellular Uptake, Localization, and Intracellular Target Engagement Mechanisms

The processes by which this compound might be absorbed by cells, its subsequent localization within subcellular compartments, and the mechanisms of its engagement with intracellular targets have not been documented in any available research.

Modulation of Specific Molecular Pathways and Signaling Cascades by this compound

No studies were found that elucidate the effects of this compound on any specific molecular pathways or signaling cascades.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement of this compound

Specific structure-activity relationship (SAR) studies for this compound are not present in the current scientific literature. Therefore, a detailed analysis of the influence of its distinct chemical moieties on biological activity cannot be provided.

Influence of the Chloro-Phenol Moiety on Binding Affinity and Selectivity

Without target engagement data, the specific influence of the chloro-phenol moiety on the binding affinity and selectivity of this compound remains uncharacterized.

Advanced Materials Science and Catalytic Applications of 4 Chloro 2 1 Phenylethenyl Phenol Excluding Biomedical Applications

Incorporation into Polymer Architectures and Macromolecular Systems

The presence of a polymerizable ethenyl group and a reactive phenolic hydroxyl function on 4-Chloro-2-(1-phenylethenyl)phenol makes it a promising monomer for incorporation into various polymer architectures. The vinyl group can participate in addition polymerization reactions, while the phenolic hydroxyl group can be utilized in condensation polymerization or for post-polymerization modification.

Enzymatic polymerization, employing enzymes like peroxidases, has emerged as an environmentally benign method for synthesizing polymers from phenolic compounds. mdpi.com This technique could be applied to this compound to create novel polymers with tailored properties. The resulting polymers could exhibit enhanced thermal stability and antioxidant properties, characteristic of many phenolic polymers. mdpi.com

Furthermore, the incorporation of this chloro-functionalized phenol (B47542) into polymer backbones could impart flame retardant properties to the resulting materials. The chlorine atom can act as a radical scavenger at high temperatures, interrupting the combustion cycle.

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Group(s) | Potential Polymer Properties |

| Addition Polymerization | 1-phenylethenyl | Thermoplastic, potentially enhanced thermal stability |

| Condensation Polymerization | Phenolic hydroxyl | Thermosetting resins, high-performance adhesives |

| Enzymatic Polymerization | Phenolic hydroxyl | Biocompatible, antioxidant properties |

| Ring-Opening Polymerization | (after modification) | Specialized architectures, biodegradable materials |

Detailed research into the polymerization kinetics and characterization of polymers derived from this compound is necessary to fully elucidate their properties and potential for practical applications.

Application as a Ligand or Precursor in Organometallic and Organic Catalysis

The phenolic hydroxyl group and the π-system of the phenylethenyl group in this compound make it a candidate for use as a ligand in organometallic chemistry and a precursor in catalytic applications. The hydroxyl group can be deprotonated to form a phenoxide, which can then coordinate to a metal center. The phenylethenyl group can also interact with transition metals through π-coordination.

Schiff base ligands, synthesized from the condensation of phenolic compounds with amines, have been extensively studied for their ability to form stable complexes with various transition metals. researchgate.netsphinxsai.comresearchgate.net These complexes have shown catalytic activity in a range of organic transformations. Following this precedent, this compound could be derivatized into Schiff base ligands, which could then be used to synthesize novel metal complexes with potential catalytic applications. For instance, metal complexes of Schiff bases derived from substituted phenols have been investigated for their catalytic and antimicrobial activities. researchgate.netsphinxsai.com

The synthesis of metal-mediated phenolic resins often involves the use of metal catalysts to control the polymerization process and the final properties of the resin. mdpi.com While not a direct catalytic application of the phenol itself, this highlights the interaction of phenolic compounds with metals to create functional materials.

Development as a Luminescent or Optoelectronic Material Component

Phenolic derivatives and compounds with stilbene-like structures are known to exhibit interesting photophysical properties, including fluorescence. bohrium.comcymitquimica.com The 1-phenylethenylphenol moiety in this compound is structurally related to stilbene, suggesting that this compound and its derivatives could possess luminescent or optoelectronic properties.

The introduction of a chlorine atom and a hydroxyl group onto the phenylethenyl scaffold can modulate the electronic properties and, consequently, the absorption and emission characteristics of the molecule. The chlorine atom, being an electron-withdrawing group, and the hydroxyl group, an electron-donating group, can influence the intramolecular charge transfer (ICT) character of the excited states, which is a key factor in determining the fluorescence properties.

Research on related compounds, such as 4-chlorostilbene, has shown that they can exhibit fluorescence and are of interest in materials science for the development of organic semiconductors. cymitquimica.com Similarly, derivatives of 4-(2-phenylethynyl)phenol (B3048880) are used in the synthesis of materials for molecular biology applications and as monomers for conductive polymers. These examples suggest a potential avenue for the development of this compound-based materials for luminescent and optoelectronic applications.

Table 2: Comparison of Structural Features and Potential Optoelectronic Properties

| Compound | Key Structural Feature | Potential Application |

| 4-Chlorostilbene | Stilbene backbone with chlorine | Fluorescent probe, organic semiconductor cymitquimica.com |

| 4-(2-Phenylethynyl)phenol | Phenylethynyl group | Monomer for conductive polymers |

| This compound | Chlorinated 1-phenylethenylphenol | Potential for luminescent materials |

Further investigation into the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and lifetime, is required to assess its suitability for these applications.

Utilization in the Design of Agrochemical or Industrial Chemical Formulations

Chlorinated phenols have a long history of use in industrial and agrochemical applications. encyclopedia.pub For example, 4-chloro-2-methylphenol (B52076) is used as an intermediate in the manufacturing of phenoxy herbicides. oecd.org While direct information on the agrochemical use of this compound is not available, its structural similarity to other active compounds suggests potential in this area.

The presence of the chloro- and phenolic functional groups is a common feature in many biocidal compounds. The lipophilicity imparted by the phenylethenyl group could also influence its biological activity and environmental fate. For instance, other chlorinated phenolic compounds are known to be used as disinfectants and preservatives. encyclopedia.pub

In industrial chemical formulations, phenolic compounds are utilized as antioxidants, stabilizers, and building blocks for more complex molecules. The specific combination of functional groups in this compound could make it a useful intermediate in the synthesis of specialty chemicals, dyes, or other industrial products. For example, some halogenated phenolic compounds featuring a nitroethenyl substituent are used in the production of dyes and pigments.

It is important to note that the environmental impact and biodegradability of any new chemical intended for widespread use would need to be thoroughly evaluated. For example, 4-chloro-2-methylphenol is considered to be readily biodegradable and has a low bioaccumulative potential. oecd.org

Sophisticated Analytical Methodologies for Detection and Quantification of 4 Chloro 2 1 Phenylethenyl Phenol

Development and Validation of Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis

Hyphenated chromatography, which couples the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, represents the gold standard for trace analysis of organic compounds like 4-Chloro-2-(1-phenylethenyl)phenol.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds. For a molecule like this compound, a derivatization step, such as silylation, may be employed to increase its volatility and thermal stability, thereby improving its chromatographic peak shape and sensitivity. In the mass spectrometer, the compound undergoes ionization, typically via electron ionization (EI), which generates a characteristic pattern of fragment ions. For trace quantification, tandem mass spectrometry (MS/MS) is operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion or a major fragment) and monitoring its transition to one or more specific product ions. This technique significantly enhances selectivity by filtering out background noise from the matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for analyzing non-volatile or thermally labile compounds. Reversed-phase liquid chromatography is commonly employed, where this compound is separated on a C18 column using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. Electrospray ionization (ESI) is the most common ionization technique for this type of analysis, usually operated in negative ion mode for phenolic compounds. Similar to GC-MS/MS, the use of MRM in LC-MS/MS provides high sensitivity and selectivity for quantification at trace levels.

The validation of these methods involves assessing several key parameters to ensure their reliability, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects.

Table 1: Illustrative GC-MS/MS Method Parameters for Trace Analysis

| Parameter | Value/Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temp. | 280 °C |

| Oven Program | 80 °C (1 min), ramp to 300 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Hypothetical Value: 230.1 |

| Product Ion (m/z) | Hypothetical Value: 215.1, 195.0 |

Optimization of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Isomer Separation

HPLC and its advanced version, UPLC, are indispensable techniques for assessing the purity of this compound and separating it from structurally related isomers and impurities. UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

Purity Assessment: For purity assessment, a reversed-phase HPLC method with a photodiode array (PDA) or UV detector is typically developed. The method is optimized to achieve baseline separation of the main compound peak from all potential impurities, including starting materials, byproducts, and degradation products. Key optimization parameters include the choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl), mobile phase composition (e.g., acetonitrile/water or methanol/water gradient), column temperature, and flow rate. The PDA detector is particularly useful as it provides spectral information for each peak, which can help in peak identification and purity assessment.

Isomer Separation: The structure of this compound suggests the potential for various positional isomers (e.g., different chlorination patterns on the phenol (B47542) ring). Separating these isomers can be challenging due to their similar physicochemical properties. High-resolution HPLC or UPLC methods are required, often involving the screening of different column chemistries and mobile phase conditions to achieve adequate separation. In some cases, specialized stationary phases or techniques like chiral chromatography may be necessary if enantiomers are present.

Table 2: Example HPLC Method Parameters for Purity Assessment

| Parameter | Value/Condition |

| System | Agilent 1260 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 5 µL |

Electrochemical Detection Methods for Redox Characterization and Trace Quantification

Electrochemical methods offer a sensitive and often cost-effective alternative for the quantification and characterization of redox-active molecules like this compound. The phenolic hydroxyl group is electrochemically active and can be oxidized at a suitable electrode surface.

Cyclic Voltammetry (CV): CV is a powerful technique for studying the redox properties of a compound. By scanning the potential applied to a working electrode (e.g., glassy carbon, boron-doped diamond) and measuring the resulting current, a voltammogram is produced. This provides information on the oxidation potential of the phenolic group, which can be influenced by the electron-withdrawing chlorine atom and the phenylethenyl substituent. The technique can also reveal information about the reversibility of the redox process and the stability of the oxidized species.

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): For quantitative purposes, more sensitive techniques like DPV and SWV are employed. These methods use potential pulses or square-waveforms to discriminate against background charging currents, resulting in significantly lower detection limits compared to CV. By constructing a calibration curve of peak current versus concentration, the concentration of this compound in a sample can be determined. These methods can be coupled with flow injection analysis or as detectors for HPLC for enhanced selectivity.

Spectrophotometric and Fluorometric Assays for Concentration Determination in Complex Chemical Matrices

Spectrophotometric and fluorometric methods provide rapid and straightforward means for determining the concentration of this compound, particularly for routine analysis.

UV-Visible Spectrophotometry: This technique relies on the principle that the molecule absorbs light in the ultraviolet or visible region of the electromagnetic spectrum due to its conjugated π-electron system (the phenyl rings and the ethenyl bridge). A UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more characteristic absorption maxima (λmax). By measuring the absorbance at a specific λmax and using a calibration curve prepared with standards of known concentration (following the Beer-Lambert law), the concentration of the compound in a solution can be calculated. While simple and rapid, this method can suffer from interference from other absorbing species in complex matrices, limiting its selectivity.

Fluorometric Assays: Fluorescence spectroscopy is generally more sensitive and selective than absorption spectroscopy. A molecule is excited at a specific wavelength and the emitted light at a longer wavelength is measured. While not all phenolic compounds are naturally fluorescent, the presence of the extended conjugation from the phenylethenyl group may impart fluorescent properties to this compound. If the native fluorescence is weak, derivatization with a fluorescent tag can be employed to create a highly fluorescent product. The intensity of the fluorescence emission is directly proportional to the concentration of the compound, allowing for highly sensitive quantification.

Environmental Transformation and Degradation Pathways of 4 Chloro 2 1 Phenylethenyl Phenol

Photolytic Degradation Mechanisms under Various Light and Environmental Conditions

There is currently no available scientific information detailing the photolytic degradation of 4-Chloro-2-(1-phenylethenyl)phenol. Research on how different light conditions, such as UVA, UVB, or visible light, and environmental factors like pH, temperature, and the presence of photosensitizers might influence its breakdown is absent from the scientific record. Consequently, the potential formation of transformation products resulting from photolysis is unknown.

Microbial Biotransformation and Biodegradation Processes in Diverse Ecosystems

Specific studies on the microbial biotransformation and biodegradation of this compound could not be located. The microorganisms, whether bacteria or fungi, capable of metabolizing this compound have not been identified. As a result, the metabolic pathways, the influence of aerobic versus anaerobic conditions, and the potential for mineralization (the complete breakdown to inorganic compounds) remain uncharacterized. While research exists for other chlorophenols, this information cannot be extrapolated to this compound due to differences in chemical structure.

Hydrolytic Stability and Transformation Kinetics in Aqueous Environments

No data is available on the hydrolytic stability of this compound. The rate of its transformation in aqueous environments at varying pH levels and temperatures has not been documented. Therefore, its persistence in water bodies as a function of hydrolysis cannot be determined.

Sorption and Leaching Potential in Soil and Sediment Systems

Information regarding the sorption and leaching potential of this compound in soil and sediment is not available. Key parameters used to predict the environmental mobility of a chemical, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been reported for this compound. Without such data, its tendency to adhere to soil particles or to migrate through the soil profile into groundwater cannot be assessed.

Future Research Directions and Emerging Avenues for 4 Chloro 2 1 Phenylethenyl Phenol Studies

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 4-Chloro-2-(1-phenylethenyl)phenol will likely pivot towards green and sustainable chemistry principles. Current synthetic methodologies for similar phenolic compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should focus on developing more efficient and environmentally benign synthetic pathways.

Key areas for exploration include:

Catalytic Cross-Coupling Reactions: Investigating novel catalytic systems (e.g., palladium, nickel, or copper-based catalysts) for the direct coupling of a chlorinated phenol (B47542) precursor with a phenylacetylene (B144264) or styrene (B11656) derivative could offer a more atom-economical route.

Green Solvents and Catalysts: The use of deep eutectic solvents (DES), polyethylene (B3416737) glycol (PEG), or bio-organic catalysts like taurine (B1682933) could significantly reduce the environmental impact of the synthesis. rsc.org These green reaction media have shown promise in promoting various organic reactions, offering high yields and simplified work-up procedures. rsc.org

Photocatalysis and Flow Chemistry: Visible-light-promoted synthesis and the adoption of continuous flow reactors present opportunities to improve reaction efficiency, safety, and scalability while minimizing energy consumption. rsc.org

Bio-based Precursors: A long-term, highly sustainable approach would involve exploring the synthesis from bio-based feedstocks. For instance, research into the functionalization of lignin (B12514952), a complex polymer rich in phenolic structures, could provide a renewable starting point for producing specialty phenolic chemicals. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Cross-Coupling | High efficiency, atom economy, selectivity. | Development of novel, robust, and recyclable catalysts. |

| Green Chemistry Methods | Reduced environmental impact, use of renewable resources. | Screening of bio-catalysts and green solvents like DES and PEG. rsc.org |

| Photocatalysis/Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Designing suitable photoreactors and optimizing flow conditions. rsc.org |

| Bio-based Synthesis | Ultimate sustainability, valorization of waste biomass. | Developing methods to break down lignin and functionalize its phenolic monomers. researchgate.net |

Deeper Mechanistic Understanding of Biological and Chemical Interactions

A thorough understanding of how this compound interacts with biological systems and other chemical species is crucial for any future application. Research in this area should aim to elucidate the underlying mechanisms of its activity.

Biological Activity: Studies on chlorinated phenols suggest that their biological actions, including toxicity, are linked to the degree and position of chlorination. nih.govnih.gov Higher chlorinated phenols are known to interfere with processes like oxidative phosphorylation. nih.govnih.gov Future investigations should determine if this compound exhibits similar properties, potentially acting as an inhibitor of specific enzymes or a disruptor of cellular membranes. The presence of the styryl group may modulate this activity compared to simpler chlorophenols.

Chemical Reactivity: The reactivity of the phenolic hydroxyl group, the vinyl group, and the aromatic rings should be systematically studied. For example, the reaction of phenols with chlorine in aqueous environments can lead to the formation of various ring-cleavage products, a process of significant environmental interest. escholarship.org Understanding the degradation pathways of this compound is essential. Furthermore, its potential as a radical scavenger, a common property of phenols, warrants detailed kinetic studies. nih.gov

Electrochemical and Optical Properties: The electrochemical behavior of related Schiff base compounds has been investigated, revealing potential for applications in nonlinear optics. metall-mater-eng.com It is vital to characterize the electrochemical properties of this compound to assess its redox potential and stability, which are key parameters for its use in electronic materials or as an antioxidant. metall-mater-eng.com

Rational Design and Synthesis of Next-Generation Analogues with Tuned Chemical and Biological Properties

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing a framework for designing new molecules with enhanced or specific properties. gardp.orgwikipedia.org For this compound, a systematic SAR study could guide the synthesis of next-generation analogues with fine-tuned characteristics.

Potential modifications and their expected impact include:

Varying the Halogen: Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) would modulate the electronic properties and lipophilicity of the molecule, which could significantly alter its biological activity and reactivity.

Modifying the Phenolic Group: Esterification or etherification of the hydroxyl group would change the compound's solubility and its ability to act as a hydrogen bond donor, impacting its antioxidant capacity and bioavailability.

Altering the Styrene Moiety: Introducing substituents (e.g., methoxy, nitro, or alkyl groups) onto the phenyl ring of the phenylethenyl group could tune the electronic and steric properties, potentially enhancing interactions with biological targets or modifying the optical properties of the molecule.

| Structural Modification | Target Property to Tune | Rationale/Hypothesis |

| Halogen Substitution (F, Br, I) | Biological Activity, Lipophilicity | Halogen bonding and electronic effects influence target binding and membrane permeability. |

| Hydroxyl Group Derivatization | Antioxidant Capacity, Solubility | A free hydroxyl group is often key for radical scavenging; blocking it may alter the mechanism of action. nih.gov |

| Substitution on Phenyl Ring | Electronic Properties, Target Specificity | Electron-donating or -withdrawing groups can alter the molecule's redox potential and steric fit. scilit.com |

Integration of this compound into Multifunctional Systems and Hybrid Materials

The unique combination of a phenol, a halogen, and a vinyl group in one molecule makes this compound an interesting building block for advanced materials. Future research could focus on its incorporation into polymers and hybrid systems.

Polymer Additives: Phenolic compounds are widely used as antioxidants and thermal stabilizers in polymers. researchgate.net Investigating the efficacy of this compound in preventing thermo-oxidative degradation in matrices like polyolefins or polyurethanes could open up industrial applications. researchgate.netmdpi.com Its styrenic group might also allow it to be covalently incorporated into polymer chains, reducing leaching.

Functional Polymers and Resins: The vinyl group provides a handle for polymerization, allowing the synthesis of novel homopolymers or copolymers with unique properties. These polymers could exhibit enhanced thermal stability, flame retardancy (due to the chlorine content), and specific dielectric properties, making them suitable for electronic applications. Phenol-based structures are integral to materials like benzoxazines, known for their high performance. mdpi.com

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling in this compound Research

Artificial Intelligence (AI) and Machine Learning (ML) are transforming chemical research by enabling rapid prediction of molecular properties and optimization of processes. polyphenols-site.com

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can be used to develop robust QSAR models that predict the biological activity or toxicity of this compound and its rationally designed analogues. nih.govnih.gov By training models on datasets of similar phenolic compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov

Virtual Screening and Drug Discovery: AI can perform virtual screening of large compound libraries to identify molecules that might interact with specific biological targets, such as enzymes or receptors. polyphenols-site.com If a particular biological activity is identified for this compound, these tools could help discover its precise molecular target.

Property Prediction and Synthesis Optimization: AI models can predict a wide range of physicochemical properties, such as solubility, boiling point, and spectral characteristics. mdpi.com Furthermore, ML can be applied to optimize reaction conditions for the synthesis of this compound, maximizing yield and minimizing byproducts by analyzing the complex interplay between catalysts, solvents, and temperature. nih.gov

| AI/ML Application | Objective | Potential Impact |

| QSAR Modeling | Predict biological activity and toxicity of analogues. | Accelerate the design of safer, more effective compounds. researchgate.net |

| Virtual Screening | Identify potential biological targets. | Elucidate mechanism of action and guide therapeutic applications. polyphenols-site.com |

| Property Prediction | Estimate physicochemical and material properties. | Guide experimental work and material design. mdpi.com |

| Synthesis Optimization | Determine optimal reaction conditions. | Improve yield, reduce waste, and lower production costs. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.